2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
VCID: VC10310133
Molecular Formula: C27H29NO5
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a phenoxyethyl moiety attached to a 3-hydroxyphenyl group and a hexahydroquinoline core. This structure suggests a variety of functional groups that may interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. Synthesis and Reaction ConditionsThe synthesis of similar quinoline derivatives typically involves multi-step organic reactions. Common synthetic routes include condensation reactions and cyclization steps, with reaction conditions optimized for yield and purity. Factors such as temperature control and reaction time are critical in ensuring the successful formation of the target compound. Biological Activities and Potential ApplicationsQuinoline derivatives are widely studied for their roles in various therapeutic applications due to their ability to interact with multiple biological targets. The presence of a 3-hydroxyphenyl group may enhance interactions with enzymes or receptors, potentially contributing to biological activities such as antioxidant or anti-inflammatory effects. |
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Product Name | 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Molecular Formula | C27H29NO5 |
Molecular Weight | 447.5 g/mol |
IUPAC Name | 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3 |
Standard InChIKey | HRNPUKMBWQJUBX-UHFFFAOYSA-N |
SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4 |
Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4 |
PubChem Compound | 2873344 |
Last Modified | Apr 15 2024 |
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